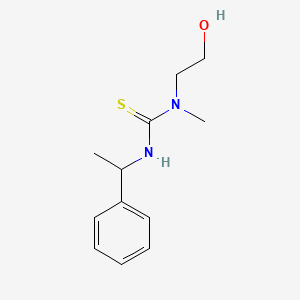
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- is a complex organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a butanoic acid backbone with a 4-((5-hydroxypentyl)nitrosoamino) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor followed by reduction and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The hydroxypentyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobutanoic acid:
Butanoic acid: A simple carboxylic acid with a four-carbon chain, commonly found in butter and animal fats.
4-(4-Hydroxyphenyl)butanoic acid: A compound with a similar butanoic acid backbone but with a hydroxyphenyl substituent.
Uniqueness
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitroso and hydroxypentyl groups allows for diverse interactions and applications that are not possible with simpler analogs.
Eigenschaften
CAS-Nummer |
77382-83-3 |
|---|---|
Molekularformel |
C9H18N2O4 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
4-[5-hydroxypentyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C9H18N2O4/c12-8-3-1-2-6-11(10-15)7-4-5-9(13)14/h12H,1-8H2,(H,13,14) |
InChI-Schlüssel |
SHYLUGLHBNBYLU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN(CCCC(=O)O)N=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)

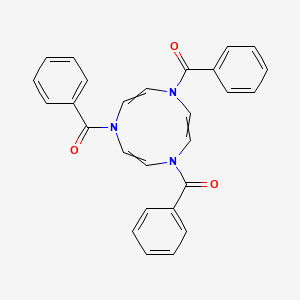
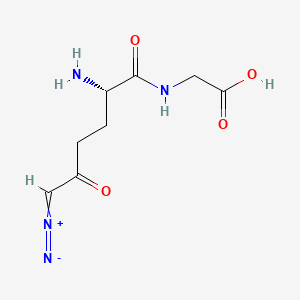
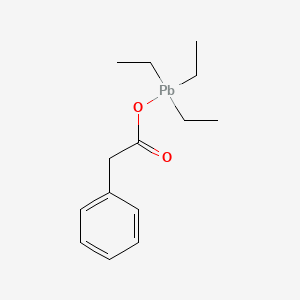
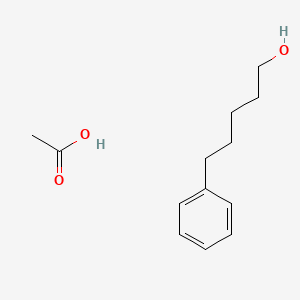
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)

![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
